![molecular formula C13H10F2N2O3S B4749939 N-[4-(aminosulfonyl)phenyl]-2,5-difluorobenzamide](/img/structure/B4749939.png)
N-[4-(aminosulfonyl)phenyl]-2,5-difluorobenzamide
Descripción general
Descripción
N-[4-(aminosulfonyl)phenyl]-2,5-difluorobenzamide, commonly known as DASA-58, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DASA-58 is a derivative of the well-known drug, sulfonylurea, and has been found to exhibit potent inhibitory effects on the sulfonylurea receptor (SUR) 1 and 2, which are ATP-sensitive potassium channels.
Mecanismo De Acción
DASA-58 inhibits the sulfonylurea receptor (N-[4-(aminosulfonyl)phenyl]-2,5-difluorobenzamide) 1 and 2, which are ATP-sensitive potassium channels. This inhibition leads to an increase in insulin secretion from pancreatic beta cells. DASA-58 has also been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
Biochemical and Physiological Effects:
DASA-58 has been shown to increase insulin secretion from pancreatic beta cells, making it a potential therapeutic agent for the treatment of type 2 diabetes. Additionally, DASA-58 has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DASA-58 has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and has a high purity. Additionally, it has been extensively studied and has a well-understood mechanism of action. However, DASA-58 also has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, it has not been extensively studied in vivo, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of DASA-58. One potential direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further studies could be conducted to understand its mechanism of action in more detail, particularly in vivo. Another potential direction is to investigate its potential as a therapeutic agent for other diseases, such as obesity and metabolic syndrome. Finally, further studies could be conducted to optimize the synthesis method and increase the yield of the final product.
Aplicaciones Científicas De Investigación
DASA-58 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory effects on the sulfonylurea receptor (N-[4-(aminosulfonyl)phenyl]-2,5-difluorobenzamide) 1 and 2, which are ATP-sensitive potassium channels. This inhibition leads to an increase in insulin secretion from pancreatic beta cells, making it a potential therapeutic agent for the treatment of type 2 diabetes. Additionally, DASA-58 has been shown to have anticancer properties and has been investigated as a potential chemotherapeutic agent.
Propiedades
IUPAC Name |
2,5-difluoro-N-(4-sulfamoylphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O3S/c14-8-1-6-12(15)11(7-8)13(18)17-9-2-4-10(5-3-9)21(16,19)20/h1-7H,(H,17,18)(H2,16,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJVEJIPYJWTJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)F)F)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-difluoro-N-(4-sulfamoylphenyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.